8,9-diethoxy-4-[4-(trifluoromethoxy)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
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Overview
Description
8,9-Diethoxy-4-[4-(trifluoromethoxy)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a complex organic compound with a molecular formula of C23H24F3N2O2 . This compound is characterized by the presence of a trifluoromethoxyphenyl group, which imparts unique chemical properties.
Preparation Methods
The synthesis of 8,9-diethoxy-4-[4-(trifluoromethoxy)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity . Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8,9-Diethoxy-4-[4-(trifluoromethoxy)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxyphenyl group plays a crucial role in modulating these interactions, affecting the compound’s overall activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor binding .
Comparison with Similar Compounds
Similar compounds include other benzodiazepine derivatives with different substituents on the phenyl ring. For example:
4-(Trifluoromethyl)phenyl derivatives: These compounds have similar structural features but differ in their chemical properties and biological activities.
Bis-ureas containing a 4-(trifluoromethoxy)phenyl fragment: These compounds are synthesized using similar methods and have comparable applications.
The uniqueness of 8,9-diethoxy-4-[4-(trifluoromethoxy)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23F3N2O3 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
8,9-diethoxy-4-[4-(trifluoromethoxy)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C23H23F3N2O3/c1-3-29-20-12-16-14-27-22(15-7-9-17(10-8-15)31-23(24,25)26)18-6-5-11-28(18)19(16)13-21(20)30-4-2/h5-13,22,27H,3-4,14H2,1-2H3 |
InChI Key |
YSARIKOVGNZOPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CNC(C3=CC=CN32)C4=CC=C(C=C4)OC(F)(F)F)OCC |
Origin of Product |
United States |
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